molecular formula C23H26N2O2S B5139040 N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide

Cat. No.: B5139040
M. Wt: 394.5 g/mol
InChI Key: XSJXYSWDKQNLPD-UHFFFAOYSA-N
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Description

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide typically involves the reaction of benzhydrylamine with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with 2-methylpropan-2-amine to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzenesulfonamide derivatives .

Scientific Research Applications

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives, such as:

Uniqueness

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide is unique due to its specific structural features, such as the benzhydrylamino group and the benzenesulfonamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-23(2,25-28(26,27)21-16-10-5-11-17-21)18-24-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,22,24-25H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXYSWDKQNLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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